molecular formula C8H15F3N2 B2999064 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine CAS No. 335653-61-7

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine

Cat. No.: B2999064
CAS No.: 335653-61-7
M. Wt: 196.217
InChI Key: BLNSEFCVKGFFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C8H15F3N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide as a solvent at room temperature.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the trifluoroethyl group.

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a tool compound in biological research to study the effects of trifluoroethyl groups on biological activity.

    Chemical Synthesis: It is utilized as a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: can be compared with other similar compounds, such as:

    1-(2,2,2-Trifluoroethyl)piperidin-4-amine: This compound lacks the methanamine group but shares the trifluoroethyl and piperidine core structure.

    4-(Trifluoromethyl)piperidine: This compound has a trifluoromethyl group instead of a trifluoroethyl group, leading to different chemical properties and reactivity.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNSEFCVKGFFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335653-61-7
Record name [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Benzyloxyaminomethyl-1-(2,2,2-trifluoroethyl)piperidine was dissolved in ethanol (50 mL) and hydrogenated over 10% palladium on carbon (0.5 g) for 10 hours. The mixture was filtered through a pad of celite and washed with methanol. The filtrate was evaporated to give 1.17 g of 4-aminomethyl-1-(2,2,2-trifluoroethyl)piperidine as a semi-solid.
Name
4-Benzyloxyaminomethyl-1-(2,2,2-trifluoroethyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.